molecular formula C13H8ClF2N5O2 B10938100 N-[3-chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10938100
M. Wt: 339.68 g/mol
InChI Key: NICMIKVNYWGSQX-UHFFFAOYSA-N
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Description

N~2~-[3-Chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a carboxamide group at the 2-position and a chlorodifluoromethoxyphenyl group at the N2 position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[3-chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with a suitable aldehyde, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates, which then undergo further reactions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N~2~-[3-Chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N~2~-[3-Chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[3-chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes and signaling pathways, leading to its biological effects. For example, it has been shown to inhibit the ERK signaling pathway, resulting in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition can induce cell apoptosis and cell cycle arrest, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[3-Chloro-4-(difluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific structural features, such as the presence of a chlorodifluoromethoxyphenyl group and a triazolopyrimidine core. These features contribute to its distinct biological activities and make it a valuable compound for further research and development.

Properties

Molecular Formula

C13H8ClF2N5O2

Molecular Weight

339.68 g/mol

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C13H8ClF2N5O2/c14-8-6-7(2-3-9(8)23-12(15)16)18-11(22)10-19-13-17-4-1-5-21(13)20-10/h1-6,12H,(H,18,22)

InChI Key

NICMIKVNYWGSQX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC(=C(C=C3)OC(F)F)Cl)N=C1

Origin of Product

United States

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